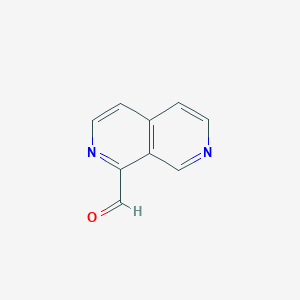

2,7-Naphthyridine-1-carbaldehyde

Description

Properties

IUPAC Name |

2,7-naphthyridine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-9-8-5-10-3-1-7(8)2-4-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLUPQINNRNNCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C=CN=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2,7 Naphthyridine 1 Carbaldehyde and Analogs

Foundational Cyclization and Annulation Methodologies

The creation of the 2,7-naphthyridine (B1199556) core is central to accessing the target compound. Chemists have developed several powerful cyclization and annulation strategies to build this heterocyclic scaffold.

The Vilsmeier-Haack reaction is a versatile method primarily known for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgambeed.com The reaction employs a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. thieme-connect.comwikipedia.org While its most frequent application is the direct introduction of a formyl group onto a pre-existing ring, its utility extends to promoting cyclization reactions that concurrently install a carbaldehyde.

In the context of naphthyridine synthesis, the Vilsmeier reagent can act as a cyclization promoter for suitably designed acyclic precursors. For instance, the reaction can facilitate the cyclization of hydrazones into formylated pyrazoles, illustrating the reagent's capacity for ring formation. thieme-connect.com A similar strategy can be envisioned for naphthyridine synthesis where a precursor bearing both a nucleophilic site and a group susceptible to attack by the Vilsmeier reagent undergoes an intramolecular cyclization. The mechanism involves the initial formation of the Vilsmeier reagent, which then activates a portion of the substrate, followed by an intramolecular electrophilic attack to form the new ring. The resulting iminium species is then hydrolyzed during aqueous workup to yield the final carbaldehyde product. wikipedia.org

The Friedländer synthesis is a classical and highly effective method for constructing quinoline (B57606) and naphthyridine ring systems. wikipedia.orgnih.gov The reaction involves the condensation of a 2-aminoaromatic (or heteroaromatic) aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or β-ketoester). organic-chemistry.org To synthesize a 2,7-naphthyridine, an aminopyridine-aldehyde or -ketone is used as the starting material.

For example, the reaction of a 2-aminonicotinaldehyde with a ketone under acid or base catalysis can lead to the formation of a 1,8-naphthyridine. cambridge.org Applying this logic to the 2,7-naphthyridine system, one could utilize a 3-amino-isonicotinaldehyde (3-amino-pyridine-4-carbaldehyde) as the key precursor. The condensation of this aminopyridine with a suitable carbonyl compound would lead to the formation of the 2,7-naphthyridine ring. The final substitution pattern on the ring is directly determined by the choice of the two reacting components. nih.gov This method has been successfully applied to generate a variety of substituted naphthyridines. acs.org

| Amino-Pyridine Component | Carbonyl Component | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminonicotinaldehyde | Acetone | Choline Hydroxide (B78521) (ChOH), H₂O | 2-Methyl-1,8-naphthyridine | acs.org |

| 3-Aminoquinaldehyde | 2-Acetylpyridine | NaOH, Ethanol | 2-(Pyridin-2-yl)benzo[b] rsc.orgnaphthyridine | nih.gov |

| 2-Aminonicotinaldehyde | Methyl Propyl Ketone | 5% H₂SO₄, 65°C | 2-Propyl-1,8-naphthyridine | cambridge.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, offer a highly efficient route to complex heterocyclic systems like naphthyridines. acs.orgtandfonline.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

Several one-pot, three-component procedures have been developed for the synthesis of substituted benzo[c] acs.orgresearchgate.netnaphthyridines. tandfonline.com One such approach involves the reaction of aromatic amines, aromatic aldehydes, and N-carbethoxy-4-piperidone, catalyzed by ceric ammonium (B1175870) nitrate (B79036) (CAN). The proposed mechanism begins with the condensation of the amine and aldehyde to form an imine, which is activated by the catalyst. This is followed by a nucleophilic attack from the enol of the piperidone, intramolecular cyclization, dehydration, and finally, aerial oxidation to yield the aromatic naphthyridine core. tandfonline.com Another green chemistry approach describes a regioselective, on-water MCR of isatin, malononitrile, and 3-aminopyrazole (B16455) to produce benzo[c]pyrazolo acs.orgresearchgate.netnaphthyridines in good to excellent yields. rsc.orgnih.gov

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aromatic Amine | Aromatic Aldehyde | N-carbethoxy-4-piperidone | Ceric Ammonium Nitrate (CAN), Acetonitrile, RT | Benzo[c] acs.orgresearchgate.netnaphthyridines | tandfonline.com |

| Isatin | Malononitrile | 3-Aminopyrazole | H₂O, Reflux then NaOH | Benzo[c]pyrazolo acs.orgresearchgate.netnaphthyridines | rsc.orgnih.gov |

| Aldehyde | Amine | 4-Formyl-3-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile | - | Dihydro-2,7-naphthyridine-1-ones | acs.org |

Regioselective Functionalization of the Naphthyridine Core

Once the 2,7-naphthyridine scaffold is assembled, the introduction of specific functional groups at desired positions becomes the primary challenge. Regiocontrol is paramount for synthesizing a specific isomer like 2,7-Naphthyridine-1-carbaldehyde.

Directly introducing a formyl group at the C-1 position of an unsubstituted 2,7-naphthyridine requires a highly regioselective formylation method. The inherent electronic properties of the naphthyridine ring may not favor substitution at C-1, necessitating specialized strategies.

One of the most powerful modern techniques for such transformations is directed ortho-metalation (DoM). This involves the use of a directing group (either inherent to the substrate, like a nitrogen atom, or temporarily installed) to guide a strong base to deprotonate a specific adjacent position. The resulting organometallic intermediate can then be trapped with an electrophile. For the 2,7-naphthyridine system, directed zincation or magnesiation using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) has proven effective for regioselective functionalization. uni-muenchen.de A plausible strategy for synthesizing this compound would involve the regioselective metalation at the C-1 position, facilitated by the C-2 nitrogen, followed by quenching the resulting organometallic species with a formylating agent like DMF.

Achieving specific substitution patterns on the 2,7-naphthyridine ring is crucial for developing analogs and is governed by the chosen synthetic approach.

Control via Cyclization: As discussed in the Friedländer and MCR sections, the substitution pattern of the final product is directly inherited from the substituents present on the starting materials. By carefully selecting the aminopyridine and carbonyl components, one can pre-install desired groups at various positions on both rings of the naphthyridine system.

Control via Post-Cyclization Functionalization: For modifying the pre-formed naphthyridine core, regioselective C-H functionalization is a key strategy. mdpi.com The use of mixed magnesium- and zinc-TMP bases allows for the selective deprotonation of specific sites on the naphthyridine scaffold. researchgate.netuni-muenchen.de The site of metalation can be controlled by factors such as the specific base used, the presence of additives like Lewis acids (e.g., BF₃·OEt₂), and the existing substitution on the ring. researchgate.net This allows for the sequential and controlled introduction of various electrophiles (halogens, carbonyls, aryl groups, etc.) at positions that might be inaccessible through classical electrophilic substitution, providing a versatile toolkit for decorating the 2,7-naphthyridine system.

Conversion of Precursor Functional Groups to the Carbaldehyde Unit

A common and direct approach to this compound involves the modification of a precursor functional group at the C1-position of the 2,7-naphthyridine ring. The two principal transformations are the selective oxidation of a methyl group and the partial reduction of a carboxylic acid derivative.

Selective Oxidation of Methyl Substituents to Aldehydes

The selective oxidation of a methyl group on a heterocyclic ring to an aldehyde is a powerful transformation. For precursors such as 1-methyl-2,7-naphthyridine, selenium dioxide (SeO₂) is a reagent of choice for this conversion. youtube.comadichemistry.com This reaction, often referred to as the Riley oxidation, is particularly effective for the oxidation of activated methyl groups, such as those in allylic or benzylic positions. youtube.comadichemistry.com In the context of naphthyridines, the methyl group at the C1-position is analogous to a benzylic position and is thus susceptible to this oxidation.

The mechanism of the Riley oxidation is believed to proceed through an initial ene reaction between the methyl-substituted naphthyridine and SeO₂, followed by a acs.orgacs.org-sigmatropic rearrangement. nih.gov This sequence forms a selenite (B80905) ester which, upon hydrolysis, yields the corresponding aldehyde. Careful control of reaction conditions is crucial to prevent over-oxidation to the carboxylic acid. The use of a buffered system or carrying out the reaction in a solvent like dioxane can help in achieving the desired aldehyde selectively. lkouniv.ac.in A similar transformation has been reported for the synthesis of 2,7-diamino-1,8-naphthyridine, where a methyl group was oxidized using SeO₂ in dioxane. nih.gov

Table 1: Conditions for Selective Oxidation of Methyl-Naphthyridines

| Precursor | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1-Methyl-2,7-naphthyridine (hypothetical) | SeO₂ | Dioxane | Reflux | This compound | youtube.comadichemistry.com |

Reduction of Carboxylic Acid Derivatives to Aldehydes

Another key strategy for the synthesis of this compound is the partial reduction of a carboxylic acid derivative, such as an ester, acid chloride, or nitrile, located at the C1-position. A widely used reagent for this transformation is Diisobutylaluminum hydride (DIBAL-H). commonorganicchemistry.commasterorganicchemistry.com DIBAL-H is a powerful and selective reducing agent that can convert esters to aldehydes at low temperatures, typically -78 °C. masterorganicchemistry.comyoutube.com

The synthesis would begin with a precursor like 2,7-naphthyridine-1-carboxylic acid (CAS 1140240-08-9). synquestlabs.com This acid can be converted to its corresponding methyl or ethyl ester through standard esterification procedures. Subsequent reduction of the ester with one equivalent of DIBAL-H in a non-polar solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF) at low temperature yields the desired this compound. masterorganicchemistry.com The low temperature is critical to prevent the over-reduction of the aldehyde to the corresponding primary alcohol. chemguide.co.uk The reaction is quenched at low temperature before workup to isolate the aldehyde product. youtube.com Nitriles can also be reduced to aldehydes using DIBAL-H, which proceeds via an imine intermediate that is hydrolyzed upon workup. masterorganicchemistry.com

Table 2: Reagents for the Reduction of Carboxylic Acid Derivatives to Aldehydes

| Precursor Functional Group | Reagent | Key Conditions | Product | Reference |

|---|---|---|---|---|

| Ester | DIBAL-H | 1 equivalent, -78 °C | Aldehyde | masterorganicchemistry.comyoutube.com |

| Nitrile | DIBAL-H | Low temperature, followed by aqueous workup | Aldehyde | masterorganicchemistry.com |

| Acid Chloride | LiAl(OtBu)₃H | Low temperature | Aldehyde | chemistrysteps.com |

Novel Synthetic Pathways and Catalytic Approaches

Beyond the functional group interconversion on a pre-formed naphthyridine ring, modern synthetic chemistry offers novel pathways for the construction of the 2,7-naphthyridine scaffold itself, which can then be elaborated to the target carbaldehyde. These methods often employ transition-metal catalysis or organocatalysis, providing efficient and modular routes to substituted naphthyridines.

Transition-Metal-Catalyzed Synthetic Routes

Transition-metal catalysis, particularly with palladium, has become a cornerstone for the synthesis of complex heterocyclic systems. rsc.orgrsc.org For the synthesis of the 2,7-naphthyridine core, palladium-catalyzed cross-coupling reactions are highly valuable. These reactions can be employed to construct one or both of the pyridine (B92270) rings of the naphthyridine system. For instance, a Suzuki or Stille coupling could be used to join a suitably functionalized pyridine with another pyridine precursor, followed by a cyclization step to form the bicyclic framework.

The synthesis of the 2,7-naphthyridine-containing natural products, Lophocladines A and B, highlights the utility of such approaches. acs.org Palladium-catalyzed carbo-aminative cyclization of 1,6-enynes has also been shown to produce naphthyridinone derivatives, which could serve as precursors to 2,7-naphthyridines. acs.org While direct palladium-catalyzed synthesis of this compound is not extensively documented, the synthesis of related structures suggests the feasibility of such routes. For example, palladium-catalyzed intramolecular arylation has been used to synthesize polysubstituted 2-naphthols, demonstrating the power of this approach for constructing fused ring systems. researchgate.net

Table 3: Examples of Transition-Metal-Catalyzed Synthesis of Naphthyridine-Related Scaffolds

| Reaction Type | Catalyst | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Carbo-aminative Cyclization | Palladium | 1,6-Enynes | Naphthyridinone derivatives | acs.org |

| Intramolecular Arylation | Palladium | ortho-Substituted aryl halides with ketones | Polysubstituted 2-naphthols | researchgate.net |

Organocatalytic Methods for Naphthyridine Synthesis

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of heterocyclic compounds. acs.orgacs.org While specific organocatalytic methods for the direct synthesis of 2,7-naphthyridines are still developing, established methods for pyridine synthesis can be adapted for the construction of the naphthyridine core. nih.govorganic-chemistry.org

One promising approach is the use of formal [3+3] cycloaddition reactions. For example, an organocatalyzed reaction between enamines and unsaturated aldehydes or ketones can provide highly substituted pyridine scaffolds. acs.org By choosing appropriate pyridine-based starting materials, this strategy could be extended to construct the second pyridine ring of a 2,7-naphthyridine. Another avenue is the photochemical organocatalytic functionalization of pyridines, which allows for the introduction of various substituents onto the pyridine ring under mild conditions. acs.org Furthermore, organocatalytic one-pot syntheses have been developed for other diazine systems like pyridazines, starting from readily available precursors. nih.gov These methodologies, which often rely on cascade reactions, demonstrate the potential of organocatalysis for the efficient assembly of complex heterocyclic architectures like 2,7-naphthyridine. nih.gov

Table 4: Organocatalytic Approaches for Pyridine and Related Heterocycle Synthesis

| Reaction Type | Catalyst Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Formal [3+3] Cycloaddition | Secondary Amine / Lewis Acid | Enamines, Enals/Ynals/Enones | Substituted Pyridines | acs.org |

| Photochemical Allylation | Photoredox Catalyst | Pyridines, Allylic C-H compounds | C4-Allylated Pyridines | acs.org |

| One-pot [4+2] Cycloaddition | Phosphine (B1218219) | Aldehydes, Unsaturated acids, Enamines | Substituted Pyridines | nih.gov |

Reactions Involving the Carbaldehyde Functional Group

The aldehyde group in this compound is a key site for various nucleophilic addition and condensation reactions, as well as oxidation and reduction processes. These reactions allow for the extension of the carbon skeleton and the introduction of new functional groups.

Nucleophilic Additions and Condensation Reactions (e.g., Claisen-Schmidt, Wittig, Knoevenagel)

Claisen-Schmidt Condensation: This reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of this compound, it can react with ketones in the presence of a base, such as sodium hydroxide, to form α,β-unsaturated ketones. wikipedia.orgresearchgate.netnih.gov This reaction is a type of crossed aldol (B89426) condensation and is efficient for creating carbon-carbon bonds. wikipedia.orgnih.gov For instance, solid-state Claisen-Schmidt condensation of 3-acetyl-2-methyl-1,8-naphthyridine with various aromatic aldehydes using potassium hydroxide as a catalyst has been shown to produce 3-cinnamoyl-2-methyl-1,8-naphthyridines in high yields at room temperature.

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.orglibretexts.org It involves the reaction of the carbonyl compound with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.org This reaction is particularly useful because the position of the newly formed double bond is precisely controlled. libretexts.org The ylide itself is typically generated in situ from a phosphonium salt using a strong base. commonorganicchemistry.com While stabilized ylides tend to produce (E)-alkenes, non-stabilized ylides generally lead to (Z)-alkenes. organic-chemistry.org

Knoevenagel Condensation: This condensation reaction occurs between a carbonyl compound and a compound with an active hydrogen atom, catalyzed by a weak base, often an amine. wikipedia.orgsigmaaldrich.comyoutube.com The active hydrogen component can be a compound like malonic acid or ethyl acetoacetate. wikipedia.org The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com Various catalysts, including calcium ferrite (B1171679) nanoparticles, have been shown to be effective for this transformation. orientjchem.org

| Reaction Type | Reactants | Key Features | Product Type |

|---|---|---|---|

| Claisen-Schmidt Condensation | This compound, Ketone (with α-hydrogen) | Base-catalyzed (e.g., NaOH, KOH), forms C-C bonds. wikipedia.orgresearchgate.net | α,β-Unsaturated Ketone |

| Wittig Reaction | This compound, Phosphonium Ylide | Forms alkenes with a defined double bond position. masterorganicchemistry.comwikipedia.orglibretexts.org | Alkene |

| Knoevenagel Condensation | This compound, Active Methylene Compound | Amine-catalyzed, involves nucleophilic addition and dehydration. wikipedia.orgsigmaaldrich.comyoutube.com | α,β-Unsaturated Compound |

Oxidation to Carboxylic Acids and Reduction to Alcohols

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol. These transformations are fundamental in organic synthesis, allowing for the interconversion of important functional groups. The oxidation provides a route to 2,7-naphthyridine-1-carboxylic acid, while reduction yields (2,7-naphthyridin-1-yl)methanol.

Formation of Imine, Hydrazone, and Oxime Derivatives

The carbonyl group of this compound readily reacts with primary amines and related compounds to form various nitrogen-containing derivatives.

Imines (Schiff Bases): The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.com This acid-catalyzed condensation reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org

Hydrazones: Hydrazones are formed through the reaction of this compound with hydrazine (B178648) or its derivatives. nih.govmdpi.com These compounds, characterized by the -NHN=CH- group, are of significant interest due to their wide range of biological activities. nih.gov The synthesis often involves a simple condensation reaction. mdpi.com Hydrazone derivatives have applications as analytical reagents for the detection of metal ions. dergipark.org.tr

Oximes: The condensation of this compound with hydroxylamine (B1172632) results in the formation of an oxime. researchgate.netnih.gov This reaction is typically initiated by the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. researchgate.net The synthesis can often be carried out under mild conditions. ias.ac.in

| Derivative | Reactant | Key Structural Feature |

|---|---|---|

| Imine | Primary Amine (R-NH₂) | C=N-R |

| Hydrazone | Hydrazine (H₂N-NH₂) or derivative | C=N-NH₂ |

| Oxime | Hydroxylamine (H₂N-OH) | C=N-OH |

Electrophilic and Nucleophilic Substitution on the Naphthyridine Ring

The 2,7-naphthyridine ring system is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the heterocyclic core.

Halogenation and Nitration Studies

The introduction of halogen atoms or nitro groups onto the naphthyridine ring can significantly alter its chemical properties and provide handles for further synthetic transformations. For example, the chlorination of a 2,7-naphthyridinone can be a key step in the synthesis of chloro-substituted 2,7-naphthyridines. Halogenated naphthyridines are versatile intermediates for cross-coupling reactions.

Amination and Alkylation Reactions (e.g., N-Alkylation)

Amination: The introduction of amino groups onto the naphthyridine ring can be achieved through various methods. One approach is the Chichibabin amination, which involves the reaction of the heterocycle with potassium amide to yield an amino-substituted product. researchgate.net For instance, the amination of 1-halogeno-2,7-naphthyridines with potassium amide in liquid ammonia (B1221849) has been studied. researchgate.net Nucleophilic substitution of chloro-substituted naphthyridines with amines is another common method to introduce amino functionalities. mdpi.com

N-Alkylation: The nitrogen atoms in the 2,7-naphthyridine ring can undergo alkylation reactions. For example, the treatment of 1,2,3,4-tetrahydrobenzo[c] nih.govnih.govnaphthyridin-5(6H)-one with an alkyl halide in the presence of a base like potassium carbonate can lead to N-alkylation. nih.gov The choice of base and solvent can sometimes influence whether N-alkylation or O-alkylation occurs in related systems. nih.gov

| Reaction Type | Reagents | Key Features | Product Type |

|---|---|---|---|

| Halogenation | Halogenating agent (e.g., POCl₃) | Introduces halogen atoms onto the ring. | Halogenated 2,7-naphthyridine |

| Amination | Amine source (e.g., KNH₂, R-NH₂) | Introduces amino groups via substitution or Chichibabin reaction. researchgate.netmdpi.com | Amino-2,7-naphthyridine |

| N-Alkylation | Alkyl halide, Base | Adds an alkyl group to a ring nitrogen. nih.gov | N-alkylated 2,7-naphthyridine |

Cross-Coupling Reactions for Scaffold Elaboration

Cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing efficient pathways to modify the 2,7-naphthyridine core. These palladium-catalyzed reactions are fundamental in synthetic organic chemistry for their broad substrate scope and functional group tolerance. wikipedia.org

Palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Stille reactions are instrumental in extending the carbon framework of the 2,7-naphthyridine system. These methods typically involve the reaction of a halo- or triflyloxy-substituted naphthyridine with an appropriate coupling partner.

The Suzuki coupling involves the reaction of an organoboron compound with an organic halide or triflate. For derivatives of this compound, this would typically involve converting a halogenated precursor of the naphthyridine into a more complex structure by introducing aryl, vinyl, or alkyl groups. The reaction is valued for its mild conditions and the low toxicity of the boron-based reagents.

The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a base. organic-chemistry.org This reaction is a versatile method for the synthesis of substituted alkenes. iitk.ac.in The general mechanism proceeds through oxidative addition, migratory insertion, and reductive elimination steps. libretexts.org For a 2,7-naphthyridine system, this would allow for the introduction of alkenyl substituents.

The Stille reaction utilizes an organotin compound to couple with an organic halide or triflate. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability and commercial availability of many organostannane reagents. wikipedia.org This reaction is highly versatile, allowing for the formation of C-C bonds with various carbon-hybridized groups. libretexts.org However, a significant drawback is the toxicity of the organotin compounds. organic-chemistry.org

Below is a table summarizing typical conditions for these cross-coupling reactions.

| Reaction | Catalyst | Ligand | Base | Solvent | Coupling Partner |

| Suzuki | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃, SPhos, etc. | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | Aryl/vinyl boronic acid or ester |

| Heck | Pd(OAc)₂ or PdCl₂ | P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Alkene |

| Stille | Pd(PPh₃)₄ | PPh₃ | (Not always required) | Toluene, THF | Organostannane (e.g., R-SnBu₃) |

This table represents generalized conditions and specific optimizations are often necessary for individual substrates.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgresearchgate.net This reaction is a powerful method for the synthesis of aryl and heteroaryl amines from aryl halides or triflates and primary or secondary amines. acsgcipr.org The reaction has seen significant development, with various generations of catalysts and ligands enabling the coupling of a wide range of substrates under mild conditions. wikipedia.org

For the 2,7-naphthyridine scaffold, this reaction is crucial for introducing nitrogen-based functional groups, which are prevalent in biologically active molecules. The mechanism generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the aminated product and regenerate the catalyst. libretexts.org

Key components of the Buchwald-Hartwig amination include:

Palladium Precatalyst: Often a Pd(II) source like Pd(OAc)₂ or a preformed Pd(0) complex.

Ligand: Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are commonly used. rsc.org

Base: A non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically employed.

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.

This methodology provides a direct route to amino-substituted 2,7-naphthyridines, which are valuable intermediates for further synthetic transformations.

Cycloaddition Reactions and Fused Ring System Formation

Cycloaddition reactions are a class of pericyclic reactions that form a cyclic product through the concerted or stepwise combination of two or more unsaturated molecules. These reactions are highly valuable for the efficient construction of complex cyclic and heterocyclic systems.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. organic-chemistry.org In the hetero-Diels-Alder reaction, one or more of the atoms in the diene or dienophile is a heteroatom, leading to the formation of heterocyclic rings. rsc.org The electron-deficient nature of the naphthyridine ring system makes it a potential candidate to act as a dienophile or as part of the diene system in inverse-electron-demand Diels-Alder reactions. organic-chemistry.org

When a naphthyridine derivative participates as the dienophile, it reacts with an electron-rich diene. The regioselectivity of the reaction is governed by the electronic and steric properties of the substituents on both the diene and the dienophile. nih.gov The aldehyde group on the this compound can influence the reactivity and selectivity of such cycloadditions.

The this compound scaffold can be elaborated with substituents that can subsequently undergo intramolecular cyclization to form fused ring systems. For instance, the introduction of a suitable side chain at a position adjacent to the aldehyde or on the second ring can lead to cyclization through various chemical transformations.

An example of such a strategy could involve the conversion of the aldehyde to an alkene via a Wittig or related olefination reaction. If a suitably positioned nucleophile is present on the newly introduced group or elsewhere on the naphthyridine ring, an intramolecular cyclization can be triggered. Palladium-catalyzed intramolecular cyclizations of systems containing both ene and yne functionalities have been shown to be effective for constructing polycyclic frameworks. chemrxiv.org These pathways offer a powerful strategy for building molecular complexity from the relatively simple this compound starting material.

Historical Context and Evolution of Naphthyridine Research Methodologies

The study of naphthyridines has a rich history, with the first derivative being synthesized in 1893. mdpi.com Initially, these compounds were referred to by various names, including "pyridopyridines" and "benzodiazines," before being officially indexed as "naphthyridines" in Chemical Abstracts in 1936. mdpi.comnih.gov The first synthesis of an unsubstituted naphthyridine, specifically the 1,5- and 1,8-isomers, was reported in 1927. nih.govnih.gov

Over the decades, the synthetic methodologies for preparing naphthyridine derivatives have evolved significantly. Early methods often relied on classical condensation reactions like the Skraup synthesis. nih.gov More contemporary approaches include a wider array of synthetic strategies, such as:

Cyclization Reactions: The Gould-Jacobs reaction and Friedländer annulation are prominent examples. nih.govmdpi.com

Cross-Coupling Reactions: Modern techniques like the Suzuki-Miyaura, Heck, and Stille reactions have become invaluable for functionalizing the naphthyridine core. nih.gov

Multi-component Reactions: These offer efficient pathways to complex naphthyridine structures in a single step.

Photochemical and Microwave-Assisted Syntheses: These methods can offer improved yields and shorter reaction times.

Advanced Spectroscopic and Structural Elucidation of 2,7 Naphthyridine 1 Carbaldehyde Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the connectivity and spatial arrangement of atoms within a molecule. For complex structures like 2,7-naphthyridine-1-carbaldehyde derivatives, one-dimensional (1D) NMR spectra often exhibit significant signal overlap, necessitating the use of multidimensional techniques.

Two-dimensional (2D) NMR experiments are crucial for assigning the complex proton (¹H) and carbon (¹³C) spectra of 2,7-naphthyridine (B1199556) derivatives. science.govresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are J-coupled, typically through two or three bonds. sdsu.edu It reveals the connectivity of protons within the same spin system, aiding in the assignment of adjacent protons on the naphthyridine core and any substituent groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu It is highly sensitive and allows for the unambiguous assignment of which proton is attached to which carbon. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes long-range correlations between protons and carbons, typically over two to four bonds. sdsu.educolumbia.edu This is particularly valuable for connecting different spin systems and for identifying quaternary carbons that lack directly attached protons. For instance, the correlation between the aldehyde proton and the C1 carbon of the naphthyridine ring would be a key HMBC correlation. The intensity of HMBC cross-peaks is dependent on the long-range J-coupling constant, which can be influenced by the dihedral angle between the coupled nuclei. columbia.edu

The combination of these techniques allows for a comprehensive mapping of the molecular framework. science.gov For example, the structure of a newly synthesized derivative can be pieced together by starting with the assignment of easily identifiable signals, such as the aldehyde proton, and then using COSY, HSQC, and HMBC to walk through the rest of the molecule. science.govnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Hypothetical this compound Derivative

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1-CHO | 10.15 (s) | 192.5 | C1, C8a |

| 3 | 7.80 (d) | 125.0 | C1, C4, C4a |

| 4 | 8.50 (d) | 150.2 | C3, C4a, C5 |

| 5 | 7.95 (d) | 121.8 | C4, C6, C8a |

| 6 | 8.90 (s) | 155.4 | C4a, C5, C8 |

| 8 | 9.20 (s) | 148.9 | C1, C6, C8a |

Note: This table is illustrative and actual chemical shifts will vary depending on substituents and solvent.

The choice of solvent can significantly influence the chemical shifts observed in an NMR spectrum. thieme-connect.de These solvent effects arise from differences in magnetic susceptibility and intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, between the solute and solvent molecules. thieme-connect.dedntb.gov.ua For this compound derivatives, polar solvents may interact with the nitrogen atoms of the naphthyridine core and the carbonyl group of the aldehyde, leading to changes in the electron density and, consequently, the chemical shifts of nearby protons and carbons. thieme-connect.de

Furthermore, NMR spectroscopy is a powerful tool for studying the conformational preferences of molecules in solution. nih.govnih.gov For flexible derivatives, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can provide information about through-space proximity of protons, which helps in determining the preferred three-dimensional structure. The conformation of the aldehyde group relative to the naphthyridine ring, for example, can be investigated using these techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). nih.govthermofisher.com This precision allows for the determination of the exact mass of the molecular ion, which in turn can be used to deduce the elemental formula of the compound. ual.essisweb.com For a this compound derivative, HRMS can confirm the presence of the expected elements (C, H, N, O) in the correct ratios, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). nih.gov

Table 2: Exact Mass Data for this compound

| Formula | Calculated Exact Mass (m/z) |

| C₉H₆N₂O | 158.0480 |

In addition to determining the molecular weight, mass spectrometry can provide valuable structural information through the analysis of fragmentation patterns. chemguide.co.uk When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be energetically unstable and break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is often characteristic of the molecule's structure. libretexts.org

By analyzing the masses of the fragment ions, it is possible to deduce the structure of the original molecule. core.ac.ukresearchgate.net For this compound, common fragmentation pathways might involve the loss of the aldehyde group (CHO), carbon monoxide (CO), or cleavage of the naphthyridine ring system. Tandem mass spectrometry (MS/MS) experiments can be particularly informative, where a specific ion is selected, fragmented, and its fragments analyzed to establish connectivity within the molecule. researchgate.netnih.gov

Single-Crystal X-ray Diffraction

While NMR and MS provide information about the connectivity and composition of a molecule, single-crystal X-ray diffraction (SCXRD) offers the definitive determination of its three-dimensional structure in the solid state. nih.govspringernature.commdpi.com This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov

The analysis of the diffraction data yields a detailed electron density map of the molecule, from which the precise positions of all atoms can be determined. mdpi.com This provides unambiguous information about bond lengths, bond angles, and torsion angles. For this compound and its derivatives, SCXRD can confirm the planarity of the naphthyridine ring system and determine the conformation of the aldehyde group relative to the ring. beilstein-journals.orgresearchgate.net Furthermore, the crystal packing arrangement reveals intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the solid-state properties of the compound. mdpi.com

Determination of Solid-State Molecular Geometry and Conformation

While specific crystallographic data for this compound is not extensively reported in publicly accessible literature, valuable insights can be drawn from detailed studies on closely related 2,7-naphthyridine derivatives. Research on novel 2,7-naphthyridine compounds synthesized from 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile provides critical information on their solid-state structures. rsc.org

Table 1: Representative Crystallographic Data for a 2,7-Naphthyridine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.7934(9) |

| b (Å) | 14.3002(14) |

| c (Å) | 8.4444(8) |

| β (°) | 106.243(5) |

| Volume (ų) | 1367.3(2) |

| Z | 4 |

Note: Data is for a representative crystalline structure of a naphthyridine derivative to illustrate typical parameters. mdpi.com

The aldehyde group at the C1 position of this compound would be expected to be largely coplanar with the naphthyridine ring to maximize electronic conjugation, though minor out-of-plane deviations could occur due to crystal packing forces.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is dictated by a variety of non-covalent interactions, which are crucial for the stability of the crystalline solid. nih.gov For 2,7-naphthyridine derivatives, hydrogen bonding and π-π stacking are dominant forces.

In the crystal structures of the aforementioned twisted 2,7-naphthyridine derivatives, no classical hydrogen bonds were observed. rsc.org However, the crystal packing is stabilized by a network of weaker C-H···N and C-H···π interactions. The nitrogen atoms within the naphthyridine core can act as hydrogen bond acceptors, interacting with hydrogen atoms from adjacent molecules.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular environment within a compound. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its distinct functional moieties. The most diagnostic vibration is the C=O stretching of the aldehyde group, which typically appears as a strong band in the IR spectrum. wpmucdn.com

Key expected vibrational frequencies include:

Aldehyde C-H Stretch: A pair of weak to medium bands are anticipated around 2850-2700 cm⁻¹. The presence of these bands is a classic indicator of an aldehyde. wpmucdn.com

Carbonyl (C=O) Stretch: A very strong and sharp absorption is expected in the region of 1710-1685 cm⁻¹. The exact position is sensitive to electronic effects from the naphthyridine ring.

Aromatic C=C and C=N Stretches: The naphthyridine ring will give rise to a series of medium to strong bands in the 1620-1450 cm⁻¹ region, characteristic of aromatic and heteroaromatic ring systems.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

Resonance Raman spectroscopy has been used to study related binaphthyridine complexes, where excitation wavelengths can be chosen to selectively enhance vibrations associated with specific parts of the molecule, confirming the bichromophoric nature of these systems. rsc.org

Table 2: Expected Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aldehyde C-H | Stretch | ~2850 and ~2750 | Weak to Medium |

| Carbonyl C=O | Stretch | 1710 - 1685 | Strong |

| Aromatic C=C/C=N | Ring Stretch | 1620 - 1450 | Medium to Strong |

| Aromatic C-H | Out-of-plane Bend | 900 - 675 | Medium to Strong |

Note: These are generalized ranges; the precise frequencies can be influenced by the molecular environment and intermolecular interactions. wpmucdn.com

Studies on Hydrogen Bonding and Intermolecular Interactions

Vibrational spectroscopy is highly sensitive to intermolecular forces like hydrogen bonding. nih.gov When a functional group, such as the carbonyl of the aldehyde, participates in a hydrogen bond (e.g., C-H···O=C), its stretching frequency typically shifts to a lower wavenumber (a "red shift"). The magnitude of this shift often correlates with the strength of the hydrogen bond.

Studies on various naphthyridine derivatives have demonstrated the utility of spectroscopy in analyzing these interactions. For instance, the formation of hydrogen-bond-driven dimers in certain naphthyridine derivatives has been confirmed through spectroscopic analysis. rsc.org Similarly, research on hydroxy-naphthyridine derivatives has shown that the formation of zwitterionic species, facilitated by proton transfer in hydrogen-bonding solvents, can be observed through changes in absorption spectra. nih.gov

For this compound in the solid state, one would expect the C=O stretching frequency in the IR spectrum to be at a lower value compared to its spectrum in a non-polar solvent. This difference would provide direct evidence for the presence of intermolecular hydrogen bonding involving the aldehyde oxygen atom in the crystal lattice.

Computational and Theoretical Investigations of 2,7 Naphthyridine 1 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemical research for investigating molecular properties from first principles.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (i.e., the arrangement and energy of electrons) of many-body systems like atoms and molecules. arxiv.orgnih.gov It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties.

For the 2,7-naphthyridine (B1199556) system, DFT calculations have been employed to explore the impact of various substituents on the molecule's electronic characteristics, particularly for applications in non-linear optics (NLO). rsc.org The key parameters derived from these analyses are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity and easier electronic excitation. rsc.org

Table 1: Calculated Electronic Properties of a Model 2,7-Naphthyridine System This table presents representative data for a parent naphthyridine to illustrate the outputs of DFT calculations. The values for 2,7-Naphthyridine-1-carbaldehyde would be different but follow similar principles.

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Parent Naphthyridine (Model) | -6.5 | -1.2 | 5.3 |

| Naphthyridine-Donor | -5.8 | -1.1 | 4.7 |

| Naphthyridine-Acceptor | -6.8 | -1.8 | 5.0 |

Data is illustrative and based on general principles discussed in reference rsc.org.

Computational methods are invaluable for predicting and interpreting spectroscopic data. For 2,7-naphthyridine derivatives, methods have been developed to simulate ¹H- and ¹³C-NMR spectra based on the foundational data of the parent molecule and the incremental effects of substituents. mdpi.com These calculations can predict chemical shifts with reasonable accuracy, aiding in the structural confirmation of newly synthesized compounds. mdpi.com The aldehyde proton of this compound would be expected to appear as a distinct singlet in the downfield region of the ¹H-NMR spectrum (typically 9-10 ppm), while the aldehyde carbon would be a characteristic signal in the ¹³C-NMR spectrum (around 190-200 ppm).

Theoretical calculations also provide insight into reaction mechanisms, such as fragmentation patterns in mass spectrometry. For 2,7-naphthyridine derivatives, the initial fragmentation often occurs at the substituent. mdpi.com The subsequent cleavage of the naphthyridine ring typically involves the loss of neutral molecules like hydrogen cyanide (HCN). mdpi.com In some cases, particularly with substituents capable of forming stable cyclic transition states (like amides or esters), the heterocyclic nitrogen atoms can participate directly in the fragmentation process, an observation supported by computational modeling of these transition states. mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broader range of computational techniques, including molecular mechanics and dynamics simulations, that are used to study the three-dimensional structures and dynamic behavior of molecules.

For a molecule like this compound, a key conformational question is the orientation of the carbaldehyde group relative to the bicyclic ring system. This rotation around the C1-C(aldehyde) single bond is subject to both steric hindrance from the adjacent C8-H bond and electronic effects (conjugation between the aldehyde's pi-system and the aromatic ring).

Conformational analysis, often performed using molecular mechanics force fields or DFT calculations, explores the potential energy surface of this rotation. imperial.ac.ukacs.org Energy minimization calculations would identify the most stable conformer(s). It is highly probable that the lowest energy conformation is one where the aldehyde group is co-planar with the naphthyridine ring to maximize pi-conjugation, with the oxygen atom oriented away from the C8 proton to minimize steric clash. Molecular dynamics simulations could further explore the rotational energy barrier and the flexibility of this bond at different temperatures.

The structure of this compound features several sites capable of forming intermolecular interactions. The two nitrogen atoms and the aldehyde oxygen are hydrogen bond acceptors, while the aromatic protons and the aldehyde proton can act as weak hydrogen bond donors. These interactions are crucial for understanding how the molecule binds to biological targets or self-assembles in the solid state.

Molecular modeling techniques like molecular docking are used to predict and analyze these interactions with macromolecules. tandfonline.comnih.gov For example, docking studies of other naphthyridine derivatives have explored their binding modes within the minor groove of DNA or in the active sites of enzymes like kinases. tandfonline.comgoogle.com

Solvent effects can be modeled computationally, either implicitly (by treating the solvent as a continuous medium) or explicitly (by simulating individual solvent molecules). Studies on related hydroxy-naphthyridinone isomers have shown that hydrogen-bond-donating solvents can significantly influence their electronic structure, promoting the formation of zwitterionic species through proton transfer, a phenomenon elucidated with the aid of semi-empirical calculations. nih.gov Similar effects could be anticipated for this compound in protic solvents, where solvent molecules could form strong hydrogen bonds with the nitrogen and oxygen atoms, influencing its solubility and reactivity.

Reactivity Prediction and Mechanistic Insights

Computational chemistry offers profound insights into the reactivity of a molecule. The electronic structure calculated by DFT is a direct predictor of reactivity.

Electrophilic and Nucleophilic Sites : The molecular electrostatic potential (MEP) map would highlight the nucleophilic character of the nitrogen atoms, making them susceptible to protonation or alkylation. Conversely, the aldehyde carbon is a primary electrophilic site, prone to attack by nucleophiles in reactions like addition or condensation.

Frontier Molecular Orbitals : The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electron donation and acceptance, respectively. For a nucleophilic attack on the aldehyde, the reaction would be driven by the interaction of the nucleophile's HOMO with the LUMO of this compound, which would be expected to have a large coefficient on the aldehyde carbon.

Reaction Pathways : Computational modeling can be used to map the entire energy profile of a proposed reaction, including reactants, transition states, and products. This allows for the calculation of activation energies, providing a quantitative prediction of reaction feasibility and kinetics. For instance, the mechanism of cyclization or condensation reactions involving the carbaldehyde group could be elucidated, confirming or predicting the stereochemical and regiochemical outcomes. acs.org The mechanistic insights from mass spectrometry fragmentation, which suggest the participation of the ring nitrogens in cyclic transition states, further underscore the molecule's complex reactivity profile. mdpi.com

Transition State Analysis for Key Reaction Pathways

Transition state analysis is a cornerstone of computational chemistry, offering a window into the energetic landscape of a chemical reaction. By identifying and characterizing the transition state—the highest energy point along the reaction coordinate—chemists can determine the activation energy, which is a critical factor governing the reaction rate. For a molecule like this compound, with its reactive aldehyde group and heteroaromatic core, several reaction pathways are of interest for computational modeling.

Theoretical studies on related naphthyridine systems have often employed Density Functional Theory (DFT) to investigate reaction mechanisms. For instance, the synthesis of pyrrolo[1',5'-a]-1,8-naphthyridine derivatives has been studied by identifying the transition states for the key cyclization steps. ias.ac.inias.ac.in Similar methodologies can be applied to understand the reactions of this compound.

Key reaction pathways that could be investigated for this compound include:

Nucleophilic Addition to the Carbonyl Group: The aldehyde functionality is susceptible to attack by nucleophiles. Computational models can predict the transition state structures and activation barriers for the addition of various nucleophiles, such as organometallic reagents or amines. This information is invaluable for optimizing reaction conditions and predicting product distributions.

Cycloaddition Reactions: The aza-Diels-Alder reaction, a powerful tool for constructing complex heterocyclic systems, has been studied theoretically for the synthesis of tetrahydro-1,5-naphthyridine derivatives. nih.govmdpi.com Computational analysis of the [4+2] cycloaddition pathways involving the 2,7-naphthyridine core could reveal the stereoselectivity and regioselectivity of such reactions, guiding the synthesis of novel fused heterocyclic systems.

Rearrangement Reactions: The Smiles rearrangement has been reported in the synthesis of 1-amino-3-oxo-2,7-naphthyridines. nih.gov DFT calculations can elucidate the mechanism of such rearrangements, identifying the key intermediates and transition states, and explaining the observed product formation.

A hypothetical transition state analysis for the addition of a generic nucleophile (Nu) to this compound would involve locating the transition state geometry and calculating its energy relative to the reactants. The results of such a study could be presented in a data table as follows:

Table 1: Hypothetical Transition State Data for Nucleophilic Addition to this compound

| Nucleophile (Nu) | Computational Method | Activation Energy (kcal/mol) | Key Bond Distance in TS (Å) C-Nu |

|---|---|---|---|

| Hydride (H-) | DFT/B3LYP/6-31G* | 12.5 | 1.85 |

| Methyl Grignard (CH₃MgCl) | DFT/B3LYP/6-31G* | 10.2 | 2.10 |

| Ammonia (B1221849) (NH₃) | DFT/B3LYP/6-31G* | 18.7 | 1.98 |

Quantitative Structure-Property Relationships (excluding biological endpoints)

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a molecule with its physicochemical properties. nih.gov These models are instrumental in predicting the properties of new compounds without the need for extensive experimental work. For this compound and its derivatives, QSPR studies can be developed to predict a range of non-biological properties.

The development of a QSPR model involves calculating a set of molecular descriptors that numerically represent the chemical structure. These descriptors can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., connectivity indices), or three-dimensional (e.g., molecular shape). nih.gov Statistical methods, such as multiple linear regression, are then used to build a mathematical equation that links these descriptors to a specific property.

Properties that can be modeled using QSPR for this compound derivatives include:

Photophysical Properties: DFT and time-dependent DFT (TD-DFT) have been used to study the non-linear optical (NLO) properties of 2,7-naphthyridine derivatives. rsc.org A QSPR model could be developed to predict properties like hyperpolarizability, which is crucial for applications in optical switching, based on the substitution pattern on the naphthyridine ring.

Chromatographic Retention Times: QSPR can be used to predict the retention times of compounds in various chromatographic systems, aiding in analytical method development.

Solubility: Predicting the solubility of a compound in different solvents is essential for its synthesis, purification, and formulation. A QSPR model can relate molecular descriptors to experimentally determined solubility data.

A hypothetical QSPR study on the NLO properties of substituted this compound derivatives might yield an equation like:

β = a(HOMO-LUMO gap) + b(Dipole Moment) + c

Where β is the first hyperpolarizability, and a, b, and c are constants derived from the regression analysis. The performance of such a model would be evaluated using statistical parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²).

Table 2: Hypothetical QSPR Descriptors and Predicted Properties for Substituted 2,7-Naphthyridine-1-carbaldehydes

| Substituent at C4 | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Predicted First Hyperpolarizability (β, a.u.) |

|---|---|---|---|

| -H | 4.5 | 2.1 | 1500 |

| -NO₂ | 3.8 | 5.4 | 3200 |

| -NH₂ | 4.2 | 1.5 | 1800 |

Note: The data in this table is hypothetical and for illustrative purposes only. Specific QSPR studies on the non-biological properties of this compound are not extensively reported.

Applications in Advanced Materials Chemistry and Coordination Chemistry

Ligand Design in Coordination Chemistry

The 2,7-naphthyridine (B1199556) framework is a privileged scaffold in coordination chemistry, capable of binding to metal centers through its nitrogen atoms. The addition of a carbaldehyde group at the 1-position provides a reactive handle for the synthesis of more complex, multidentate ligands.

Synthesis of 2,7-Naphthyridine-1-carbaldehyde Derived Ligands

The primary route for elaborating this compound into more complex ligands is through Schiff base condensation. This reaction involves the condensation of the aldehyde functional group with primary amines to form imines (azomethines). ekb.egbanglajol.info This method is highly versatile, allowing for the introduction of a wide array of functional groups by varying the amine component. wmich.edu

For instance, reaction with simple alkyl or aryl amines yields bidentate ligands. If diamines are used, macrocyclic or bridging ligands can be synthesized. ekb.eg The general synthesis of a Schiff base ligand from this compound can be represented as follows:

Figure 1. General reaction scheme for the synthesis of Schiff base ligands from this compound.

These reactions are typically carried out in an alcoholic solvent and may be catalyzed by acid or base. banglajol.info The resulting Schiff base ligands are often crystalline solids and can be purified by recrystallization. banglajol.info The formation of the imine bond is a key step, creating a new coordination site (the imine nitrogen) in addition to the nitrogen atoms of the naphthyridine ring.

Formation and Characterization of Metal Complexes (e.g., with transition metals)

Ligands derived from this compound readily form stable complexes with a variety of transition metals, including but not limited to copper(II), cobalt(II), nickel(II), and zinc(II). banglajol.infowmich.edu The coordination typically occurs through the nitrogen atoms of the naphthyridine ring and the imine nitrogen of the Schiff base moiety. wmich.edu This chelation results in the formation of stable five- or six-membered rings with the metal center.

The characterization of these metal complexes is achieved through a combination of spectroscopic and analytical techniques:

Elemental Analysis: Confirms the stoichiometry of the metal-ligand complex.

Infrared (IR) Spectroscopy: Provides evidence of coordination. A characteristic shift in the C=N (imine) stretching frequency to a lower wavenumber upon complexation indicates the involvement of the imine nitrogen in bonding to the metal ion. ekb.eg

UV-Vis Spectroscopy: Reveals information about the electronic transitions within the complex and its geometry. The appearance of new absorption bands in the visible region upon complexation is indicative of d-d transitions of the metal ion. finechem-mirea.ruresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to elucidate the structure of diamagnetic complexes in solution. yu.edu.jo

Mass Spectrometry: Determines the molecular weight of the complex. wmich.edu

Conductivity Measurements: Indicate whether the complex is an electrolyte or non-electrolyte in solution. yu.edu.jo

X-ray Crystallography: Provides definitive proof of the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center. ekb.eg

| Technique | Information Obtained | Typical Observation for Complexation |

|---|---|---|

| Elemental Analysis | M:L Stoichiometry | Confirms the ratio of metal to ligand (e.g., 1:1, 1:2) |

| IR Spectroscopy | Functional group coordination | Shift of ν(C=N) band to lower frequency |

| UV-Vis Spectroscopy | Electronic transitions and geometry | Appearance of d-d transition bands |

| X-ray Crystallography | 3D molecular structure | Definitive bond lengths and coordination geometry |

Exploration of Optical and Electronic Properties of Complexes

The complexation of 2,7-naphthyridine-derived ligands with transition metals can significantly modulate their optical and electronic properties. The parent 2,7-naphthyridine and its simple derivatives have been investigated for their nonlinear optical (NLO) properties. researchgate.net These properties are of interest for applications in optical switching and other photonic devices.

Upon formation of metal complexes, several changes in the optical and electronic properties are observed:

Color: The complexes are often highly colored due to ligand-to-metal or metal-to-ligand charge-transfer transitions, as well as d-d electronic transitions of the metal ion. finechem-mirea.ru

Absorption Spectra: The UV-Vis spectra of the complexes typically show a red shift (bathochromic shift) of the ligand-based absorption bands and the appearance of new bands in the visible region. finechem-mirea.ruresearchgate.net

Energy Gap: The energy gap (Eg) of the material, which is a measure of its semiconductor properties, is often altered upon complexation. The introduction of a metal can lead to a smaller energy gap, indicating increased conductivity. finechem-mirea.ruresearchgate.net

Luminescence: Some metal complexes of naphthyridine ligands exhibit fluorescence or phosphorescence, which can be tuned by the choice of metal and ligand.

| Property | Effect of Metal Complexation | Potential Application |

|---|---|---|

| Color | Intensification or appearance of color | Dyes and pigments |

| Absorption Maximum (λmax) | Red shift | Optical filters, photosensitizers |

| Energy Gap (Eg) | Typically lowered | Organic semiconductors |

| Luminescence | Enhancement or quenching | OLEDs, chemical sensors |

Building Blocks for Supramolecular Architectures

The rigid and planar structure of the 2,7-naphthyridine core, combined with its hydrogen bonding capabilities and potential for π-π stacking, makes it an attractive building block for the construction of supramolecular assemblies.

Construction of Synthetic Receptors and Host-Guest Systems

While much of the research in naphthyridine-based supramolecular chemistry has focused on the 1,8-isomer, the principles can be extended to 2,7-naphthyridine derivatives. The nitrogen atoms of the naphthyridine ring can act as hydrogen bond acceptors, while appropriate functionalization can introduce hydrogen bond donors. This allows for the design of synthetic receptors that can selectively bind to guest molecules through a network of non-covalent interactions. thno.org

The aldehyde group of this compound can be used to construct larger macrocyclic structures that can act as hosts for small molecules or ions. The formation of these host-guest complexes can be detected by changes in spectroscopic signals, such as shifts in NMR spectra or changes in fluorescence, forming the basis for chemical sensors. thno.org

Self-Assembly Studies in Solution and Solid State

The directional nature of the coordination bonds and non-covalent interactions involving the 2,7-naphthyridine unit can be exploited to direct the self-assembly of molecules in both solution and the solid state. This can lead to the formation of well-defined nanostructures, such as one-dimensional tapes or two-dimensional sheets.

In the context of metal-organic frameworks (MOFs), 2,7-naphthyridine-dicarboxylic acids or other appropriately functionalized derivatives can act as organic linkers, connecting metal nodes to form extended, porous structures. nih.govnih.gov The precise geometry of the 2,7-naphthyridine linker influences the topology of the resulting framework. These materials have potential applications in gas storage, separation, and catalysis. While specific examples utilizing this compound derivatives as the primary linker are still an emerging area of research, the fundamental principles of MOF self-assembly provide a clear pathway for their future development. nih.gov

Organic Electronic and Photonic Materials

The electron-deficient nature of the naphthyridine ring system imparts favorable electronic characteristics that are desirable for various applications in organic electronics and photonics.

Precursors for Fluorescent Probes and Dyes

The 2,7-naphthyridine framework is a promising scaffold for the design of fluorescent materials. While direct studies on the fluorescence of this compound are not extensively documented, the derivatization of the carbaldehyde group offers a clear pathway to highly fluorescent compounds. For instance, the reaction of the aldehyde with various amines can yield Schiff bases, which are often fluorescent. Furthermore, the introduction of amino groups to the naphthyridine ring is a known strategy to enhance fluorescence quantum yields.

Research on other naphthyridine isomers, such as the 2,7-diamino-substituted 4-methyl- rsc.orgrsc.org-naphthyridines, has demonstrated their utility as highly fluorescent probes. mdpi.com These compounds exhibit intense blue fluorescence and have been used for staining cell nuclei. mdpi.com This suggests that analogous derivatives of this compound, obtained through the conversion of the aldehyde to an amino or substituted amino group, could also serve as valuable fluorescent probes for biological imaging and sensing applications.

The synthesis of fluorescent derivatives of other heterocyclic aldehydes, such as 2-aryl-substituted malondialdehydes, has been shown to yield compounds with significantly higher fluorescence intensity compared to the parent molecule. nih.gov This principle can be applied to this compound, where condensation reactions can lead to the formation of extended π-conjugated systems with enhanced photophysical properties.

| Derivative Type | Potential Synthetic Route | Anticipated Property | Potential Application |

| Schiff Base Derivatives | Condensation with primary amines | Enhanced fluorescence | Fluorescent probes, chemosensors |

| Amino-Naphthyridines | Reductive amination | Increased fluorescence quantum yield | Biological imaging agents |

| Extended π-Systems | Knoevenagel or similar condensations | Tunable emission wavelengths | Organic dyes |

Components in Organic Light-Emitting Diodes (OLEDs) or Sensors

The electron-deficient character of the 2,7-naphthyridine core makes it an attractive building block for n-type organic materials, which are essential for the fabrication of efficient Organic Light-Emitting Diodes (OLEDs). The aldehyde functionality of this compound provides a convenient point for modification, allowing for the synthesis of a wide range of derivatives with tailored electronic and photophysical properties.

For example, the introduction of bulky aryl groups at the 2 and 7 positions of a carbazole (B46965) core has been a successful strategy in developing fluorescent emitters for OLEDs. nih.gov A similar approach could be employed with the 2,7-naphthyridine scaffold, where the carbaldehyde group can be used to introduce various aromatic or heteroaromatic substituents. These modifications can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the emission color and improving device performance.

While specific research on this compound in OLEDs is limited, studies on other naphthyridine isomers are indicative of their potential. For instance, 1,6-naphthyridin-2(1H)-ones have been investigated as scaffolds for various biomedical applications and their synthesis often involves the manipulation of an aldehyde intermediate. nih.gov The electronic properties that make naphthyridines interesting for biological applications also make them candidates for electronic materials.

The development of fluorescent ligands for receptors, such as the cannabinoid type 2 receptor, based on a 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold, highlights the versatility of the naphthyridine core in creating functional molecules. nih.gov The synthesis of these complex molecules often relies on key functional groups, like aldehydes, for building molecular complexity.

| Material Type | Design Strategy | Key Feature | Potential Application |

| Electron-Transport Material | Introduction of electron-withdrawing groups | High electron mobility | OLEDs |

| Emitting Layer Material | Formation of extended conjugated systems | Tunable fluorescence | OLEDs |

| Host Material | High triplet energy | Efficient phosphorescence | Phosphorescent OLEDs |

| Chemosensor | Modification with receptor units | Selective analyte binding | Chemical sensors |

Catalysis and Organocatalysis

The presence of two nitrogen atoms in the 2,7-naphthyridine ring system, along with the reactive aldehyde group, opens up avenues for its application in both organocatalysis and as a ligand in metal-catalyzed reactions.

Application of this compound as an Organocatalyst

While there is no direct report of this compound itself being used as an organocatalyst, the chemistry of aldehydes in organocatalysis is well-established. Aldehydes can act as catalysts in various transformations, often through the formation of a temporary tether, facilitating intramolecular reactions. rsc.org For example, aldehydes have been shown to catalyze Cope-type hydroaminations of allylic amines. rsc.org

The 2,7-naphthyridine moiety could potentially influence the catalytic activity of the aldehyde group through electronic effects or by providing secondary binding sites. The development of organocatalytic reactions, such as the enantioselective α-oxidation of aldehydes, demonstrates the power of small organic molecules to catalyze complex transformations. princeton.edunih.gov In these reactions, the aldehyde is the substrate, but the principles of activation could be harnessed if the naphthyridine aldehyde were part of a larger catalytic system.

Further research is required to explore the potential of this compound as a catalyst or a precatalyst in reactions such as aldol (B89426) condensations, Michael additions, or other asymmetric transformations.

Development of Naphthyridine-Based Ligands for Metal Catalysis

The 2,7-naphthyridine skeleton is an excellent platform for the design of chelating ligands for metal catalysis. The two nitrogen atoms can coordinate to a metal center, and the carbaldehyde group at the 1-position serves as a versatile anchor for the synthesis of more complex ligand architectures.

A common strategy involves the condensation of the aldehyde with a primary amine to form a Schiff base. These imine-containing ligands can then be used to form stable complexes with a variety of transition metals. The electronic and steric properties of the resulting metal complex can be fine-tuned by varying the substituent on the amine.

Naphthyridine-based ligands have been successfully employed in a range of catalytic reactions. For example, palladium complexes featuring 1,8-naphthyridine-functionalized N-heterocyclic carbene ligands have shown activity in Suzuki-Miyaura and Kumada-Corriu cross-coupling reactions. rsc.org Bimetallic complexes supported by chelating naphthyridine-based ligands have also been developed and studied for their catalytic applications. acs.org These examples underscore the potential of the naphthyridine core in coordination chemistry and catalysis.

The synthesis of metal complexes with ligands derived from other heterocyclic aldehydes, such as imidazole-2-carboxaldehyde, has been reported, and these complexes have been investigated for their biological and catalytic activities. nih.gov A similar approach with this compound could lead to novel catalysts with unique reactivity profiles.

| Ligand Type | Synthesis from this compound | Metal | Potential Catalytic Application |

| Schiff Base Ligand | Condensation with a primary amine | Pd, Cu, Ru, etc. | Cross-coupling reactions, oxidation, reduction |

| N-Heterocyclic Carbene Precursor | Multi-step synthesis involving the aldehyde | Pd, Rh, Ir, etc. | C-C and C-N bond formation |

| Phosphine-Naphthyridine Ligand | Conversion of aldehyde to a phosphine-containing group | Rh, Ir, etc. | Asymmetric hydrogenation |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2,7-naphthyridine-1-carbaldehyde and its derivatives, while established, presents opportunities for significant improvement in terms of efficiency and environmental impact. Future research should pivot towards the development of more sustainable and atom-economical synthetic routes. A primary focus will be on the application of C-H activation strategies, which would allow for the direct functionalization of the naphthyridine core, thereby streamlining the synthetic process and reducing waste.

A shift towards the use of earth-abundant metal catalysts, such as iron and copper, is anticipated to replace precious metals like palladium, enhancing the green credentials of the synthesis. Furthermore, the exploration of photochemical and electrochemical methods could unlock novel reactivity under milder conditions. The ultimate goal is the development of one-pot or tandem reactions that construct the 2,7-naphthyridine (B1199556) scaffold and introduce the carbaldehyde group in a single, efficient step.

Exploration of Advanced Material Applications Beyond Current Scope

The potential of this compound in materials science remains a largely uncharted territory. The inherent rigidity, planarity, and nitrogen-rich structure of the 2,7-naphthyridine core make it an exemplary building block for advanced materials. Future investigations are expected to focus on its integration into:

Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs): The aldehyde functionality is a versatile anchor for post-synthetic modification, enabling the fine-tuning of pore sizes and surface chemistry. This could lead to bespoke materials for gas storage, separation, and catalysis.

Optoelectronic Devices: The intrinsic photophysical properties of the 2,7-naphthyridine unit could be harnessed in the creation of novel organic light-emitting diodes (OLEDs), chemical sensors, and luminescent probes.

Organic Semiconductors: The development of conjugated polymers incorporating the 2,7-naphthyridine moiety could pave the way for new classes of organic semiconductors with tailored electronic characteristics.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of this compound derivatives, embracing modern automation technologies is paramount. Flow chemistry presents a superior alternative to traditional batch synthesis, offering enhanced reaction control, improved safety, and scalability. Future work will likely concentrate on establishing robust flow chemistry protocols for the synthesis of this compound and its analogues. The synergy of flow synthesis with automated purification and analysis will create high-throughput platforms for the rapid generation and screening of compound libraries, significantly expediting the exploration of structure-activity relationships.

Deepening Theoretical Understanding through Advanced Computational Models

A comprehensive theoretical grasp of the electronic structure, reactivity, and photophysical behavior of this compound is crucial for its rational design and application. Advanced computational techniques, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will play a pivotal role in complementing experimental findings. Future computational studies are expected to focus on:

Predicting the outcomes of novel synthetic reactions.

Elucidating mechanisms of action in biological contexts.

Modeling the performance of 2,7-naphthyridine-based materials.

These computational models will serve as a predictive tool to guide experimental work, minimizing trial-and-error and accelerating the discovery of new applications.

Design of Next-Generation this compound Derivatives with Tailored Properties